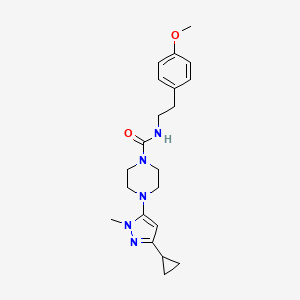

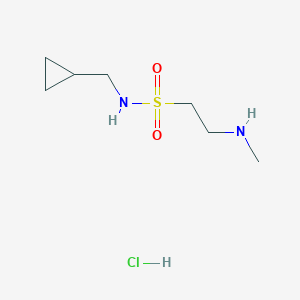

N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naratriptan Hydrochloride is a reference standard with the molecular formula C17H26ClN3O2S and a molecular weight of 371.93 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.93 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Radiolabeling and PET Microdosing Studies

N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride has been utilized in radiolabeling and positron emission tomography (PET) studies. For instance, radiolabeling with carbon-11 and PET microdosing were employed to assess brain exposure of the related compound AZD1940, indicating its potential in preclinical evaluations of neuropathic pain treatments (Schou et al., 2013).

Synthesis and Evaluation as Hypoxic Cell Selective Agents

Research has explored the synthesis and evaluation of derivatives containing similar structures as hypoxic cell selective cytotoxic agents. For example, one study investigated basic nitrobenzenesulfonamides, revealing their potential in targeting hypoxic EMT6 mammary carcinoma cells (Saari et al., 1991).

Opioid Receptor Agonist Research

Compounds structurally related to N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride have been examined as opioid receptor agonists. For instance, TRK-820, a kappa-opioid receptor agonist, was studied for its effects on antinociceptive tolerance to morphine in mice (Tsuji et al., 2000).

Exploring Novel Classes of Allenamide

Research has also focused on the synthesis and reactivity of N-Allenyl cyanamides, showcasing the potential of these compounds in various chemical derivatizations. This demonstrates the chemical versatility of compounds similar to N-(Cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride (Ayres et al., 2018).

Methane Formation Studies

Another area of research involves the study of methane formation from related compounds. For example, N-isopropyl alpha(2-methylhydrazino)-p-toluamide hydrochloride, a compound with structural similarities, was investigated for its in vivo degradation, highlighting the metabolic pathways of these compounds (Dost & Reed, 1967).

properties

IUPAC Name |

N-(cyclopropylmethyl)-2-(methylamino)ethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-8-4-5-12(10,11)9-6-7-2-3-7;/h7-9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMAWEGLHLXWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)NCC1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2512990.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B2513001.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2513004.png)